(Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate
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Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other identifiers like CAS number, EC number, and ChemSpider ID .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve various organic chemistry reactions, such as condensation, substitution, or redox reactions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D structure of the molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves understanding how the compound reacts with other substances. This could involve studying its reactivity, stability, and the products it forms during reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, polarity, and reactivity .Scientific Research Applications
Synthesis and Characterization
Recent studies have focused on the synthesis and characterization of novel compounds and complexes that demonstrate unique structural and chemical properties. For instance, the synthesis of new Schiff base-type Zinc(II) complexes has been explored, showcasing the compound's structural determination through spectroscopic methods and single-crystal X-ray diffraction. These studies highlight the complex's potential in forming one-dimensional chains through intermolecular hydrogen bonds and its electronic structure and spectral transition understanding through Time-dependent density functional theory (TDDFT) calculations (Chai et al., 2016).
Catalysis
In catalysis, the compound's derivatives have been studied for their efficiency in transesterification and acylation reactions. Research demonstrates that imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), act as efficient catalysts in these reactions, highlighting the compound's versatility in organic synthesis and potential applications in creating biofuels and synthesizing esters (Grasa, Kissling, & Nolan, 2002).
Materials Science
In materials science, the compound's derivatives have been investigated for their potential applications in creating new materials with desirable properties. For example, research on 2,3-dihydrobenzoate 3,4-oxygenase from Pseudomonas fluorescens has provided insights into the oxidative capabilities of substrate analogs, indicating possible applications in bioremediation and the synthesis of environmentally friendly materials (Ribbons & Senior, 1970).
Antimicrobial Activity
Moreover, the compound's derivatives have been explored for their antimicrobial activities. Zinc complexes of benzothiazole-derived Schiff bases were investigated for their potential as antibacterial agents against pathogenic strains, indicating the compound's relevance in medical and pharmaceutical research (Chohan, Scozzafava, & Supuran, 2003).
Safety And Hazards
properties
IUPAC Name |
methyl 2-[[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-12-5-3-4-6-13(12)9-17-19(21)15-8-7-14(10-16(15)24-17)23-11-18(20)22-2/h3-10H,11H2,1-2H3/b17-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWURDWOOCYCIPB-MFOYZWKCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate |
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